D-threo-リタリン酸

概要

説明

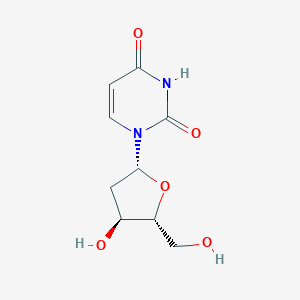

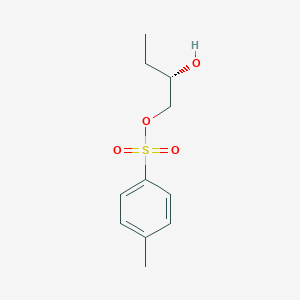

D-threo-Ritalinic Acid is a substituted phenethylamine and an inactive major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group yielding ritalinic acid . It is used as an intermediate in the synthesis of methylphenidate and its analogues .

Synthesis Analysis

The synthesis of D-threo-Ritalinic Acid involves the reduction of the pyridine moiety to the fully deuterated piperidine . The product of this synthesis is used as an analytical reference standard and as a precursor to deuterated ±-threo-methylphenidate .Molecular Structure Analysis

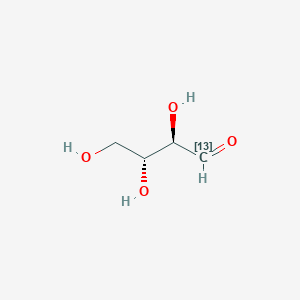

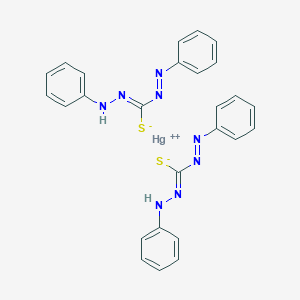

The molecular formula of D-threo-Ritalinic Acid is C13H17NO2 . It has a molar mass of 219.28 g/mol . The structure of D-threo-Ritalinic Acid was solved by a single-wavelength anomalous diffraction (SAD) method with bromide-soaked crystals .Physical And Chemical Properties Analysis

D-threo-Ritalinic Acid has a molecular weight of 219.28 g/mol . Its molecular formula is C13H17NO2 . It has a XLogP3 of -2.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .科学的研究の応用

1. 核医学における腎臓画像化剤 D-threo-リタリン酸は、核医学で腎臓画像化剤として使用されてきた . この化合物は合成され、その異性体は分離された。 この錯体は、塩化スズ二水和物を還元剤として用いて、99mTc過テクネチウム酸ナトリウムを加えることにより調製された . 市販の腎臓画像化剤と比較して、合成された錯体である99mTc-dRAは、高い標的対非標的カウント、初期段階での鮮明な画像を示し、体器官によって既に摂取されている薬物の代謝物であるため、無害である .

中枢神経刺激薬の合成

キラールカルボン酸を用いてdl-threo-リタリン酸を分割するプロセスにより調製されたd-threo-リタリン酸塩酸塩は、非常に有名な中枢神経刺激薬であるd-threo-メチルフェニデートを与える .

GC/MSおよびLC/MSアプリケーション

(±)-threo-リタリン酸の安定同位体標識内部標準は、ガスクロマトグラフィー質量分析(GC/MS)および液体クロマトグラフィー質量分析(LC/MS)の幅広いアプリケーションに適しています . これらのアプリケーションは、臨床毒性学および尿薬物検査から、法医学分析および同位体希釈法まで多岐にわたります .

法医学分析

リタリン酸は、メチルフェニデートの主要な代謝物であり、合成の前駆体であり、臨床的におよび法的に監視される可能性があります .

ADHDの治療

リタリン酸は、ナルコレプシー、うつ病、および子供の注意欠陥多動性障害の治療に使用される薬物であるメチルフェニデートの主要な代謝物です

作用機序

Target of Action

D-threo-Ritalinic Acid, also known as d-Ritalinic Acid, is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary target of these drugs is the carboxylesterase 1 (CES1) enzyme, which is highly expressed in the liver, intestine, placenta, and brain .

Mode of Action

When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding d-Ritalinic Acid . This hydrolysis is catalyzed by the CES1 enzyme . The CES1 enzyme exhibits six times higher enantioselectivity, preferring the l-threo-enantiomer over the d-threo-enantiomer .

Biochemical Pathways

The primary biochemical pathway involved in the metabolism of d-Ritalinic Acid is the hydrolysis of the ester group of methylphenidate, catalyzed by the CES1 enzyme . In addition to this major pathway, minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported .

Pharmacokinetics

The pharmacokinetics of d-Ritalinic Acid involve its formation through the metabolism of methylphenidate in the liver. Methylphenidate is metabolized into ritalinic acid by CES1A1 enzymes in the liver . The d-threo-enantiomer of methylphenidate is metabolized at a slower rate than the l-threo-enantiomer . Approximately 97% of the metabolized drug is excreted in the urine, and between 1 and 3% is excreted in the feces .

Result of Action

D-Ritalinic Acid is an inactive metabolite of methylphenidate, dexmethylphenidate, and ethylphenidate . As such, it does not have any known molecular or cellular effects of its own. Its presence is primarily indicative of the metabolism of these psychostimulant drugs.

Action Environment

The action of d-Ritalinic Acid is influenced by the environment within the body. The CES1A1 enzyme, which is responsible for its formation, is highly expressed in the liver, intestine, placenta, and brain . Therefore, factors that affect the function of these organs, such as liver disease or changes in intestinal flora, could potentially influence the formation and action of d-Ritalinic Acid.

Safety and Hazards

将来の方向性

The ratio between D-threo-Ritalinic Acid and D-threo-Methylphenidate in plasma at different time points and that between the AUCs of D-threo-Ritalinic Acid and D-threo-Methylphenidate were calculated and correlations between them expressed by Pearson correlation coefficients . This could be a potential area for future research. Additionally, the use of D-threo-Ritalinic Acid as a renal imaging agent in nuclear medicine has been explored .

生化学分析

Biochemical Properties

D-threo-Ritalinic Acid is predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (CES1A1; a serine esterase) to form a deesterified pharmacologically inactive metabolite . CES1A1, which is highly expressed in the liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring l-threo-enantiomer over d-threo-enantiomer .

Cellular Effects

The cellular effects of D-threo-Ritalinic Acid are primarily related to its role as a metabolite of methylphenidate and other related drugs. As an inactive metabolite, D-threo-Ritalinic Acid does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-threo-Ritalinic Acid is largely tied to its formation from methylphenidate. Methylphenidate is metabolized in the liver, mainly by endoplasmic reticulum human carboxylesterase 1A1 (CES1A1) through a de-esterification process into the inactive metabolite D-threo-Ritalinic Acid .

Temporal Effects in Laboratory Settings

D-threo-Ritalinic Acid, which has a half-life of 3–4 hours, is the main inactive urinary metabolite of methylphenidate . In laboratory settings, the concentrations of D-threo-Ritalinic Acid were found to increase by 53% at 25°C after 24 hours .

Dosage Effects in Animal Models

While specific studies on the dosage effects of D-threo-Ritalinic Acid in animal models are limited, research on methylphenidate (from which D-threo-Ritalinic Acid is derived) indicates that the effects of this drug can vary with different dosages .

Metabolic Pathways

D-threo-Ritalinic Acid is involved in the metabolic pathway of methylphenidate. Methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding D-threo-Ritalinic Acid . This process is catalyzed by carboxylesterase 1 (CES1) .

Transport and Distribution

The transport and distribution of D-threo-Ritalinic Acid within cells and tissues are closely related to its role as a metabolite of methylphenidate. After its formation in the liver, D-threo-Ritalinic Acid is primarily excreted in the urine .

Subcellular Localization

As a metabolite, D-threo-Ritalinic Acid does not have a specific subcellular localization. Its formation occurs in the endoplasmic reticulum of liver cells, where the hydrolysis of methylphenidate takes place .

特性

IUPAC Name |

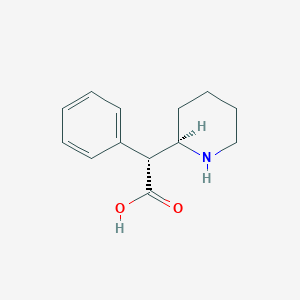

(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54631-24-2, 129389-67-9 | |

| Record name | DL-threo-Ritalinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054631242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-threo-Ritalinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129389679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RITALINIC ACID, D-THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MNC5Y0IMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RITALINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4165RS9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between d-Ritalinic Acid and the treatment of ADHD?

A1: d-Ritalinic Acid (d-threo-Ritalinic Acid) is the major metabolite of dexmethylphenidate hydrochloride (d-MPH), the active component in certain ADHD medications []. While not directly involved in the therapeutic mechanism of action itself, understanding its pharmacokinetic profile is crucial for assessing the overall drug efficacy and safety of d-MPH.

Q2: How does food intake affect the pharmacokinetics of dexmethylphenidate and d-Ritalinic Acid?

A2: Research indicates that while food intake can slightly delay the time it takes for both dexmethylphenidate and d-Ritalinic Acid to reach peak concentration (Tmax) in the bloodstream, the overall bioavailability of d-MPH remains largely unaffected []. This suggests that d-MPH can be administered without strict regard to meal times.

Q3: Is there a difference in the metabolism of d-MPH compared to the racemic mixture (dl-MPH) used in other ADHD treatments?

A3: Studies indicate that the metabolism of d-MPH is stereospecific. This means that d-MPH is selectively metabolized into d-Ritalinic Acid, without any detectable chiral inversion to l-MPH in plasma []. This selectivity is important for minimizing potential side effects and drug interactions associated with the l-isomer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)